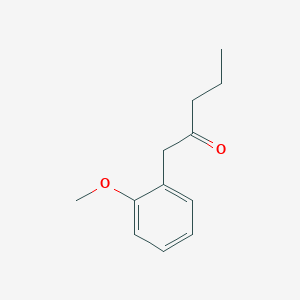
3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde is a complex organic compound with a unique structure that includes hydroxy, methoxy, and carbaldehyde functional groups. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the methylation of isoquinoline derivatives, followed by hydroxylation and methoxylation to introduce the hydroxy and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can yield alcohols .
Applications De Recherche Scientifique
3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The carbaldehyde group can also participate in chemical reactions that modulate its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-1-methylisoquinoline
- 6,7-Dimethoxy-1-methylisoquinoline
- 3-Hydroxy-6-methoxy-1-methylisoquinoline
Uniqueness
3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-methyl-3-oxo-2H-isoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C13H13NO4/c1-7-8-4-11(17-2)12(18-3)5-9(8)10(6-15)13(16)14-7/h4-6H,1-3H3,(H,14,16) |
Clé InChI |
NMXWXXLDBNLKEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C(=CC2=C(C(=O)N1)C=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


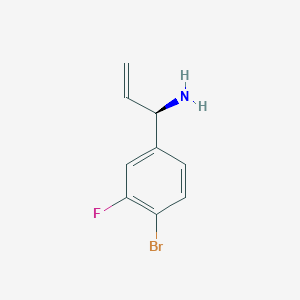
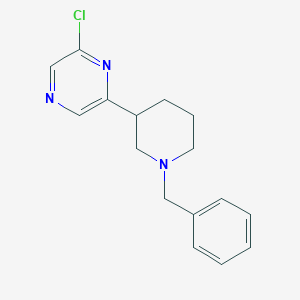

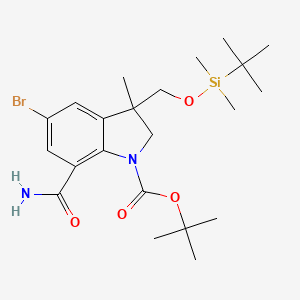


![N'-[(2-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13049316.png)
![(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hcl](/img/structure/B13049321.png)


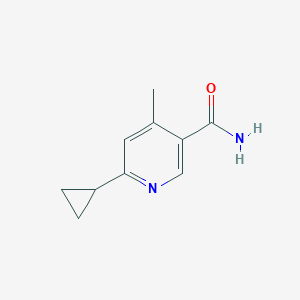
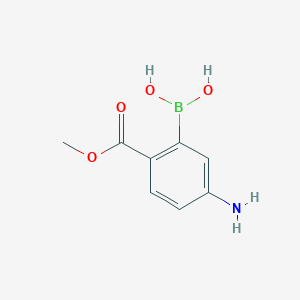
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)
